Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-
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Overview
Description
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)- typically involves the reaction of 1-(3,4-dimethoxyphenethyl)piperazine with m-tolyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-
- Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(p-tolyl)-
- Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-tolyl)-
Uniqueness
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: is unique due to the specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and reactivity. The presence of the 3,4-dimethoxyphenethyl and m-tolyl groups may confer distinct biological activities compared to other piperazine derivatives.
Properties
CAS No. |
1243-53-4 |
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Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-17-5-4-6-19(15-17)23-13-11-22(12-14-23)10-9-18-7-8-20(24-2)21(16-18)25-3/h4-8,15-16H,9-14H2,1-3H3 |
InChI Key |
LIUJZMKSXPPCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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